molecular formula CH4BF3O B1278865 Boron trifluoride methanol CAS No. 2802-68-8

Boron trifluoride methanol

Cat. No. B1278865
CAS RN: 2802-68-8
M. Wt: 99.85 g/mol
InChI Key: JBXYCUKPDAAYAS-UHFFFAOYSA-N
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Description

Boron trifluoride methanol, also known as Trifluoroborane or BF3-MeOH, is a solution with the molecular formula BF3·MeOH and a molecular weight of 99.85 . It is primarily used as an esterification reagent and is a powerful acidic catalyst for the esterification of fatty acids . It can easily cleave acetylated dyes, resulting in free amino groups .


Synthesis Analysis

Boron trifluoride methanol is commonly used in the preparation of ester derivatives of fatty acids for chromatographic analysis . It is also used in the deactylation of acetanilides . The complex heat of BF3 with methanol was measured to be 49.2 and 58.1 kJ/mol when the molar ratio of BF3 to methanol was 1:2 and 1:1, respectively .


Chemical Reactions Analysis

Boron trifluoride methanol is used as a catalyst in the esterification of fatty acids . It is also used in the trans-esterification of vegetable oils to form biodiesel .


Physical And Chemical Properties Analysis

Boron trifluoride methanol is a liquid with a density of 0.859 g/mL at 25 °C . It has a concentration of 12-16% (titration by NaOH) and 14% in methanol .

Scientific Research Applications

Catalysis in Esterification Reactions

BF3·MeOH is a powerful acidic catalyst commonly used in esterification processes. It facilitates the formation of esters from carboxylic acids and alcohols, which is a fundamental reaction in organic synthesis. This reagent is particularly effective due to its strong Lewis acid properties, making it a preferred choice for synthesizing esters in laboratory and industrial settings .

Synthesis of Biodiesel

In the field of renewable energy, BF3·MeOH catalyzes the transesterification of vegetable oils to form biodiesel . This process involves the conversion of triglycerides into methyl esters, which are used as a biofuel. The efficiency of BF3·MeOH in this reaction makes it an important reagent for research into sustainable fuel sources.

Deacetylation of Acetanilides

BF3·MeOH is utilized in the deacetylation of acetanilides, a reaction that removes acetyl groups from molecules . This is particularly useful in the purification of compounds and in the preparation of samples for further analysis or chemical reactions.

Preparation of Fatty Acid Methyl Esters (FAMEs)

The preparation of FAMEs is another significant application of BF3·MeOH. FAMEs are important for various analytical techniques, such as gas chromatography, where they are used as standards or for the analysis of fatty acid compositions in different samples .

Synthesis of Cyanine Dyes

BF3·MeOH plays a crucial role in the synthesis of cyanine dyes, which are used in a variety of imaging and fluorescence applications . These dyes are valuable in biological research for staining and visualization of cells and tissues.

Mild Deacetylation of Amines

In pharmaceutical research, BF3·MeOH is employed for the mild deacetylation of amines . This gentle approach is essential for maintaining the integrity of sensitive molecules during the modification process.

Lewis Acid in Organic Synthesis

As a Lewis acid, BF3·MeOH is used in various organic synthesis reactions, such as the preparation of geminal bis-peroxides from ketals and enol ethers with tert-butyl hydroperoxide . This showcases its utility in creating complex organic molecules.

Analytical Chemistry Applications

Lastly, BF3·MeOH serves as a reagent for the gas chromatography (GC) analysis of ritalinic acid and other compounds . Its role in analytical chemistry is vital for the accurate measurement and identification of substances in various samples.

Mechanism of Action

Target of Action

Boron trifluoride methanol (BF3-MeOH) primarily targets carboxylic acids and acetylated dyes . It acts as a powerful acidic catalyst for the esterification of fatty acids . In the case of acetylated dyes, it cleaves the acetyl groups, resulting in free amino groups .

Mode of Action

The interaction of BF3-MeOH with its targets involves esterification and deacetylation processes . In esterification, BF3-MeOH facilitates the reaction between carboxylic acids and alcohols to form esters . In deacetylation, it cleaves the acetyl groups from acetylated dyes, resulting in free amino groups .

Biochemical Pathways

The primary biochemical pathway affected by BF3-MeOH is the esterification of fatty acids . This process is crucial in the production of biodiesel, where BF3-MeOH catalyzes the transesterification of vegetable oils . The downstream effect of this pathway is the production of biodiesel, a renewable source of energy .

Pharmacokinetics

It’s important to note that bf3-meoh is a highly reactive compound and should be handled with care to prevent exposure .

Result of Action

The molecular and cellular effects of BF3-MeOH’s action primarily involve the transformation of target molecules. In the case of carboxylic acids, BF3-MeOH facilitates their conversion into esters . For acetylated dyes, BF3-MeOH cleaves the acetyl groups, resulting in free amino groups .

Action Environment

The action of BF3-MeOH can be influenced by environmental factors such as temperature and the presence of other reactants. For instance, the esterification process catalyzed by BF3-MeOH is typically carried out under heat . Moreover, the concentration of BF3-MeOH can also affect its reactivity . It’s also worth noting that BF3-MeOH should be stored at a temperature of 2-8°C to maintain its stability .

Safety and Hazards

Boron trifluoride methanol is highly flammable and toxic if swallowed or in contact with skin . It causes severe skin burns and eye damage, and is fatal if inhaled . It also causes damage to organs, specifically the eyes and the central nervous system . It should be handled with personal protective equipment, and exposure should be avoided .

Future Directions

Boron trifluoride methanol is widely used in the pharmaceutical industry . Its complex heat is an important parameter in the production of the BF3-methanol complex and can be helpful in determining the heat exchange in the complexation column . The BF3-methanol complex is safer, more stable, and easier to store, making it a more suitable raw material for preparing enriched boric acid .

properties

IUPAC Name

methanol;trifluoroborane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/CH4O.BF3/c1-2;2-1(3)4/h2H,1H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBXYCUKPDAAYAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(F)(F)F.CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH4BF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

99.85 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Clear colorless liquid; [Sigma-Aldrich MSDS]
Record name Boron, trifluoro(methanol)-, (T-4)-
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Record name Trifluoro(methanol)boron
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Vapor Pressure

19.5 [mmHg]
Record name Trifluoro(methanol)boron
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CAS RN

373-57-9, 2802-68-8
Record name Boron, trifluoro(methanol)-, (T-4)-
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Record name Trifluoro(methanol)boron
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Record name Hydrogen trifluoromethoxyborate(1-), compound with methanol (1:1)
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Synthesis routes and methods

Procedure details

As a comparison when other alkylating catalysts were used, the maximum yield was about 16% at reflux temperature 83° C. At 25° C. GC showed at most only a trace amount of product. Catalysts used included BF3 /CH3OH, BF3 /H2O, BF3 -Et2O, triethyl-aluminum, CF3CO2H, AlCl3, H2SO4 (no solvent) and TiCl4. Only the BF3 and BF3 /CH3OH catalyzed reactions provided any measurable amount of product under the reaction conditions illustrated below.
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of boron trifluoride methanol complex?

A1: Boron trifluoride methanol complex, often represented as BF3·CH3OH, has a molecular formula of CH3BF3O. Its molecular weight is 113.89 g/mol.

Q2: Is there any spectroscopic data available for boron trifluoride methanol complex?

A2: While the provided research papers do not directly delve into detailed spectroscopic analysis of BF3·CH3OH, they utilize techniques like gas chromatography-mass spectrometry (GC-MS) after derivatization reactions involving the complex. [, , ] This implies the compound's suitability for GC-MS analysis after appropriate modification. Additionally, nuclear magnetic resonance (NMR) studies have been conducted on the boron trifluoride-methanol system, revealing information about exchange reactions and complex formation. []

Q3: What is the primary use of boron trifluoride methanol complex in the context of the provided research?

A3: The research predominantly employs boron trifluoride methanol complex as a catalyst for esterification and transesterification reactions, particularly in fatty acid analysis. [, , , , , , ]

Q4: How does boron trifluoride methanol complex facilitate esterification?

A4: BF3·CH3OH acts as a Lewis acid catalyst. The boron atom in BF3, being electron-deficient, readily accepts an electron pair from the oxygen atom of the carboxylic acid group. This interaction polarizes the carboxylic acid, making it more susceptible to nucleophilic attack by methanol, leading to ester formation. [, ]

Q5: Are there any concerns regarding the selectivity of boron trifluoride methanol complex in these reactions?

A5: Research highlights the potential for isomerization of certain fatty acids, particularly conjugated dienes and trienes, during the derivatization process with BF3·CH3OH. [] While suitable for many applications, alternative methods like the use of sodium methoxide in methanol (NaOCH3/MeOH) or tetramethylguanidine in methanol (TMG/MeOH) are suggested when working with susceptible fatty acids to minimize isomerization. []

Q6: In what specific applications is boron trifluoride methanol complex used for analysis?

A6: The research demonstrates its use in analyzing various sample types, including:

  • Food products: Determining fatty acid profiles in hydrogenated soybean oil, [] edible oils, [] pearlescent agents, [] and savory snack products containing olestra. []
  • Biological samples: Analyzing fatty acid composition in human placenta, [] bean sprouts, [] infant feces, [] blood serum, [] and plant materials. [, ]
  • Other applications: Quantifying adipic acid esters in PVC films [] and determining isopropyl citrates in edible oil. []

Q7: What analytical techniques are commonly employed with boron trifluoride methanol complex?

A9: Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is the primary analytical technique used after derivatizing analytes with BF3·CH3OH. [, , , , , ] This approach enables separation and identification of individual fatty acid methyl esters, providing insights into the fatty acid composition of various samples.

Q8: Are there alternative methods to using boron trifluoride methanol complex for fatty acid analysis?

A8: Yes, alternative methods exist, and their suitability depends on the specific analytes and potential for artifact formation. Some examples include:

  • Acetyl chloride: This reagent offers another option for derivatization, but its efficacy and potential for artifact formation should be assessed. []
  • Base-catalyzed transesterification: Methods utilizing sodium methoxide or tetramethylguanidine in methanol provide alternatives, particularly when analyzing conjugated fatty acids prone to isomerization with BF3·CH3OH. []

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